molecular formula C12H14N4 B1303133 N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine CAS No. 320424-61-1

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine

Cat. No.: B1303133
CAS No.: 320424-61-1
M. Wt: 214.27 g/mol
InChI Key: OEFGVUAVFLCYRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may require heating to specific temperatures to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific biochemical properties and its ability to interact with particular molecular targets. Its structure allows for versatile chemical reactions and applications in various fields of research .

Properties

IUPAC Name

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGVUAVFLCYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376972
Record name N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-61-1
Record name N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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